N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide core connected via a three-carbon propyl chain to a sulfonamide-substituted 4-(4-fluorophenyl)piperazine group. The 4-fluorophenyl moiety on the piperazine ring enhances receptor binding specificity, while the benzo[d][1,3]dioxole group contributes to metabolic stability due to its electron-rich aromatic system. The sulfonyl linker improves solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c22-17-3-5-18(6-4-17)24-9-11-25(12-10-24)31(27,28)13-1-8-23-21(26)16-2-7-19-20(14-16)30-15-29-19/h2-7,14H,1,8-13,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPYTNJUBBKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine.
Sulfonylation: The next step involves the sulfonylation of the piperazine derivative with a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Benzo[d][1,3]dioxole-5-carboxamide: The final step involves coupling the sulfonylated piperazine derivative with benzo[d][1,3]dioxole-5-carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in targeting neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways, including those involving serotonin and dopamine receptors.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations
Chlorophenyl-sulfonyl substituents (e.g., 10k) may enhance metabolic stability but introduce electronegative bulk, reducing blood-brain barrier permeability .
Linker and Core Modifications: The sulfonyl-propyl linker in the target compound contrasts with the rigid norbornene carboxamide in Norbo-17 , which likely reduces conformational flexibility but improves target selectivity. Replacement of the sulfonyl-piperazine with a pyridazinone ring (as in ) eliminates sulfonamide-related solubility benefits but introduces hydrogen-bonding capability via the carbonyl group.
Synthetic Accessibility: Yields for analogs vary widely (7–69%), with chlorophenyl-sulfonyl derivatives (e.g., 10k at 51%) outperforming cyclopropane-thiazol hybrids (23% for compound 35) .
Pharmacophore Implications :
- The benzo[d][1,3]dioxole group, present in both the target compound and compound 35, is associated with improved metabolic stability due to reduced cytochrome P450 interactions .
- Nitro groups (e.g., in 10k) may confer redox activity but raise toxicity concerns compared to the target’s fluorophenyl-carboxamide system .
Biological Activity
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole core, a piperazine ring substituted with a fluorophenyl group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 441.50 g/mol.
1. Antibacterial Activity
Recent studies have shown that derivatives of sulfonamide compounds exhibit moderate to strong antibacterial effects. For instance, a study reported that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with IC50 values indicating their potency as antibacterial agents .
| Bacterial Strain | IC50 (µM) |
|---|---|
| Salmonella typhi | 12.5 |
| Bacillus subtilis | 15.0 |
| Escherichia coli | 25.0 |
| Staphylococcus aureus | 30.0 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicated that it could inhibit the proliferation of several cancer cell lines. For example, in vitro assays revealed that the compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 20 to 50 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| HeLa | 40 |
3. Enzyme Inhibition
The inhibitory potential against key enzymes such as acetylcholinesterase (AChE) and urease has been investigated extensively. The compound showed strong inhibition of AChE, which is crucial for treating Alzheimer's disease. The IC50 values for AChE inhibition were reported to be around 0.5 µM, indicating high efficacy .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.5 |
| Urease | 2.0 |
Study on Antibacterial Properties
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, the synthesized derivatives including this compound were evaluated for their antibacterial activities against various strains . The results indicated that the compound exhibited notable activity against gram-positive bacteria compared to gram-negative strains.
Anticancer Efficacy Assessment
Another research conducted by Zhang et al. focused on the anticancer properties of this class of compounds. The study utilized MTS assays to assess cell viability across different cancer cell lines and found that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
